molecular formula C10H13NS B8597672 9-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

9-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No. B8597672
M. Wt: 179.28 g/mol
InChI Key: WZOIKSSQLGLNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a useful research compound. Its molecular formula is C10H13NS and its molecular weight is 179.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

9-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

InChI

InChI=1S/C10H13NS/c1-8-4-2-5-9-10(8)12-7-3-6-11-9/h2,4-5,11H,3,6-7H2,1H3

InChI Key

WZOIKSSQLGLNGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NCCCS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 9-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (4:1 regioisomers, 500 mg, 2.6 mmol) in toluene (10 mL) was added dropwise over 3 min Red-Al (65% w. in toluene, 1.6 mL). This solution was heated at 85° C. for 1.5 h. After it was allowed to cool to 23° C., aqueous 1N NaOH solution (2 mL) was added cautiously. Then, CHCl3 (50 mL) and aqueous saturated Rochelle salt solution (50 mL) were added sequentially. This two-phase mixture was stirred vigorously at 23° C. for 1 h. The layers were separated, and the aqueous layer was back-extracted with CHCl3 (2×50 mL). The extracts were combined, dried (MgSO4) and concentrated in vacuo. to give 9-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (500 mg, >100%) as a yellow oil. 1H NMR (CDCl3, 300 MHz): δ6.92 (t, 1H, J=7.3 Hz), 6.75 (d, 1H, J=7.4 Hz), 6.58 (d, 1H, J=8.1 Hz), 3.34 (t, 1H, J=5.2 Hz), 2.92 (t, 2H, J=5.8 Hz), 2.48 (s, 3H), 2.25 (s, 3H), 2.04 (quintet, 2H, J=3.0 Hz) ppm.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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